molecular formula C17H27ClN2O B12069033 (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride

Cat. No.: B12069033
M. Wt: 310.9 g/mol
InChI Key: ZOCOQILEEHVKRD-LINSIKMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl-piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the addition of the amino and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride include other piperidine derivatives with different substituents on the piperidine ring or phenyl group. Examples include:

  • 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-butan-1-one
  • 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-hexan-1-one

Uniqueness

The uniqueness of S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-1-(4-phenylpiperidin-1-yl)pentan-1-one;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-3-13(2)16(18)17(20)19-11-9-15(10-12-19)14-7-5-4-6-8-14;/h4-8,13,15-16H,3,9-12,18H2,1-2H3;1H/t13-,16-;/m0./s1

InChI Key

ZOCOQILEEHVKRD-LINSIKMZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CCC(C)C(C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.